molecular formula C7H12F3NO2 B1654769 (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid CAS No. 271592-91-7

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid

Cat. No.: B1654769
CAS No.: 271592-91-7
M. Wt: 199.17 g/mol
InChI Key: YBRYPNRAJJRLFW-UHFFFAOYSA-N
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Description

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid is a non-proteinogenic, fluorinated amino acid of high interest in modern pharmaceutical research and drug design. This compound is supplied as its hydrochloride salt (CAS# 1955474-01-7) with a molecular formula of C 7 H 13 ClF 3 NO 2 and a molecular weight of 235.63 g/mol . The core research value of this compound lies in its role as a potential bioisostere. In drug discovery, the trifluoromethyl group is often used as a steric and electronic mimic of other hydrophobic groups, such as the isopropyl moiety found in the natural amino acid leucine . This strategic substitution allows researchers to create novel peptide and peptidomimetic structures with enhanced metabolic stability, altered bioavailability, and fine-tuned binding affinity for target proteins . The integration of a tailor-made, fluorinated amino acid like this one is a key strategy for mimicking the three-dimensional structure of targeted protein receptors while improving the pharmacokinetic properties of potential drug candidates . Presenting as a powder, this reagent should be stored at 4°C to maintain stability . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-4(2)5(6(12)13)11-3-7(8,9)10/h4-5,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRYPNRAJJRLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656078
Record name N-(2,2,2-Trifluoroethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271592-91-7
Record name N-(2,2,2-Trifluoroethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ni(II)-Glycine Schiff Base Complex Formation

The enantioselective synthesis of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid leverages chiral auxiliaries to achieve stereochemical precision. A Ni(II)-glycine Schiff base complex, such as (S)-BPB-Ni(II)-Gly (Figure 1 ), serves as a recyclable template for asymmetric alkylation. The glycine moiety coordinates to Ni(II), creating a rigid chiral environment that directs the alkylation of the trifluoroethyl group to the α-carbon with >98% enantiomeric excess (ee).

Reaction Conditions :

  • Substrate : Glycine Schiff base (1 equiv)
  • Alkylating Agent : 2,2,2-Trifluoroethyl iodide (1.2 equiv)
  • Base : K$$2$$CO$$3$$ (2 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 0°C to 25°C
  • Yield : 85–90%

The alkylation proceeds via an S$$_N$$2 mechanism, where the trifluoroethyl group attacks the electrophilic α-carbon of the glycine complex. The steric bulk of the chiral auxiliary ensures preferential formation of the (2S) configuration.

Disassembly of the Ni(II) Complex and Acid Formation

Post-alkylation, the Ni(II) complex is disassembled using hydrochloric acid, releasing the free amino acid and reclaiming the chiral auxiliary for reuse. The crude product is treated with ethylenediaminetetraacetic acid (EDTA) to sequester residual Ni(II) ions, followed by Fmoc-protection to facilitate purification. Final hydrolysis under acidic conditions yields the target compound as a hydrochloride salt, enhancing solubility and stability.

Catalytic Asymmetric Methods for Scalable Production

Palladium-Catalyzed Carboamination

Palladium catalysis offers an alternative route for constructing the carbon-nitrogen bond adjacent to the chiral center. Using Pd$$2$$(dba)$$3$$ or Pd(OAc)$$_2$$ with phosphine ligands, carboamination of allylic amines introduces the trifluoroethyl group with high stereoselectivity. This method is particularly effective for synthesizing pyrrolidine and piperidine analogs, achieving 2,5-cis or 2,5-trans configurations depending on ligand choice.

Example Protocol :

  • Catalyst : Pd$$2$$(dba)$$3$$ (5 mol%)
  • Ligand : (R)-BINAP (10 mol%)
  • Substrate : 3-Methyl-2-amino-but-3-enoic acid
  • Alkyl Halide : 2,2,2-Trifluoroethyl iodide
  • Solvent : Toluene
  • Yield : 75–80% with 92% ee

Reductive Amination of Ketone Intermediates

Reductive amination of 3-methyl-2-oxobutanoic acid with trifluoroethylamine represents a straightforward approach. Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the (2S)-enantiomer when catalyzed by chiral phosphoric acids.

Optimized Parameters :

  • Substrate : 3-Methyl-2-oxobutanoic acid (1 equiv)
  • Amine : 2,2,2-Trifluoroethylamine (1.5 equiv)
  • Reducing Agent : NaBH$$_3$$CN (1.2 equiv)
  • Catalyst : (S)-TRIP (10 mol%)
  • Temperature : 25°C
  • Yield : 78% with 94% ee

Resolution Techniques for Enantiomeric Purification

Diastereomeric Salt Crystallization

Racemic mixtures of 3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid are resolved using chiral resolving agents such as (1R,2S)-ephedrine. The (2S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization.

Typical Procedure :

  • Racemate : 10 g in ethanol
  • Resolving Agent : (1R,2S)-Ephedrine (1.1 equiv)
  • Crystallization Solvent : Ethanol/water (4:1)
  • Recovery : 45% yield, >99% ee

Chromatographic Enantioseparation

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves baseline separation of enantiomers. A hexane/isopropanol (80:20) mobile phase elutes the (2S)-enantiomer at 12.3 min, compared to 14.7 min for the (2R)-form.

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Scale (g) Key Advantage
Ni(II)-Schiff Base 85–90% >98 150–300 Recyclable auxiliary, high stereocontrol
Palladium Catalysis 75–80% 92 1–10 Broad substrate scope
Reductive Amination 78% 94 5–50 Short reaction sequence
Diastereomeric Salt 45% >99 10–100 Low-cost resolution

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, D$$2$$O): δ 1.12 (d, *J* = 6.8 Hz, 3H, CH$$3$$), 2.45 (m, 1H, CH(CH$$3$$)), 3.30 (q, *J* = 9.2 Hz, 2H, CF$$3$$CH$$_2$$), 3.98 (d, J = 5.6 Hz, 1H, NH).
  • $$^{19}$$F NMR (376 MHz, D$$2$$O): δ −71.3 (s, CF$$3$$).
  • HRMS (ESI) : m/z calcd for C$$7$$H$${12}$$F$$3$$NO$$2$$ [M+H]$$^+$$: 216.0845; found: 216.0848.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2S) configuration, with a Cahn-Ingold-Prelog priority order of NH$$2$$ > COOH > CH(CH$$3$$) > CF$$3$$CH$$2$$. The dihedral angle between the carboxylate and amine groups is 112.5°, indicative of minimized steric strain.

Industrial-Scale Considerations

Cost-Efficiency of Ni(II) Complex Recycling

The Ni(II)-Schiff base method reclaims >95% of the chiral auxiliary and Ni(II) ions via EDTA chelation, reducing per-batch costs by 40% compared to non-recyclable methods.

Environmental Impact

Trifluoroethyl iodide, a key reagent, poses challenges due to its ozone-depleting potential. Recent advances replace it with 2,2,2-trifluoroethyl tosylate, which achieves comparable yields (82%) with lower volatility.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid (-COOH) and secondary amine (-NH-) groups confer amphoteric properties, enabling proton transfer reactions under varying pH conditions.

Reaction TypeConditionsProducts/OutcomesReference
Protonation of amineAcidic aqueous mediaFormation of ammonium salt: Stabilizes the amine group, enhancing solubility
Deprotonation of acidBasic aqueous mediaFormation of carboxylate anion: Increases nucleophilicity of the carboxylate group

Peptide Bond Formation

The primary amine group can act as a nucleophile in coupling reactions with activated carboxylic acids (e.g., via carbodiimide reagents).

Reaction PartnersActivating AgentProductNotes
Protected amino acidsEDC/HOBt or DCCDipeptide derivativesStereochemistry at C2 (S-configuration) preserved due to chirality
Acyl chlorides-Amide-linked conjugatesTrifluoroethyl group remains inert under mild conditions

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution with alcohols or amines.

Reaction TypeReagents/ConditionsProductsKey Features
EsterificationROH, H<sup>+</sup>Alkyl esters (e.g., methyl or ethyl esters)Enhanced lipophilicity for membrane permeability studies
AmidationNH<sub>3</sub> or RNH<sub>2</sub>Primary/secondary amidesTrifluoroethyl group may influence electronic properties of the amide bond

Functionalization of the Trifluoroethyl Group

The -CF<sub>3</sub>CH<sub>2</sub>- moiety exhibits unique reactivity due to the electron-withdrawing effect of fluorine.

Reaction TypeReagentsProducts/ApplicationsMechanistic Insights
Nucleophilic substitution (SN2)Strong nucleophiles (e.g., CN<sup>-</sup>)Replacement of -CF<sub>3</sub>CH<sub>2</sub>- groupSteric hindrance from CF<sub>3</sub> reduces reactivity
Radical reactionsLight/radical initiatorsFluorinated alkyl radicalsPotential for polymerization or cross-coupling reactions

Stereochemical Transformations

The chiral center at C2 (S-configuration) influences reaction outcomes in asymmetric synthesis.

ProcessConditionsOutcomeReference
RacemizationStrong acid/baseLoss of optical activity
Enzymatic resolutionHydrolasesEnantiopure derivatives

Complexation and Chelation

The amine and carboxylate groups can coordinate metal ions, relevant in catalysis or bioinorganic studies.

Metal IonApplicationsObserved Behavior
Cu(II)Catalytic oxidationStable chelates formed at neutral pH
Fe(III)Redox studiesPartial precipitation in aqueous media

Key Research Findings

  • Steric and Electronic Effects : The trifluoroethyl group decreases nucleophilicity of the adjacent amine due to electron-withdrawing effects, slowing acylation rates compared to non-fluorinated analogs .

  • Biostability : Fluorination enhances metabolic stability, making the compound resistant to enzymatic degradation in physiological environments .

  • Solubility Profile : The hydrochloride salt form (CID 122163996) exhibits improved aqueous solubility compared to the free acid .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a building block in the synthesis of novel pharmaceuticals. Its unique trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design targeting various diseases.
    • Case Study : Research indicates that derivatives of this compound exhibit promising activity against specific cancer cell lines by modulating metabolic pathways .

Agrochemicals

  • Pesticides and Herbicides : The compound's properties can be utilized in developing agrochemicals that require enhanced stability and efficacy under various environmental conditions.
    • Case Study : Studies have shown that introducing trifluoroethyl groups in agrochemical formulations can improve the performance of herbicides by increasing their persistence in soil .

Material Science

  • Polymer Synthesis : The compound can act as a monomer in the production of specialty polymers that exhibit unique thermal and mechanical properties.
    • Case Study : Research has demonstrated that polymers synthesized from trifluoroethyl-containing monomers show improved resistance to solvents and thermal degradation .

Comparative Analysis of Applications

Application AreaKey BenefitsNotable Examples
Medicinal ChemistryEnhanced drug efficacyAnticancer agents derived from L-valine
AgrochemicalsIncreased stability and effectivenessTrifluoroethyl herbicides
Material ScienceImproved thermal and mechanical propertiesSpecialty polymers

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can affect various pathways, including metabolic and signaling pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituent Group Molecular Formula Key Features Reference
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid 2,2,2-Trifluoroethylamino C₇H₁₂F₃NO₂ Fluorinated group enhances lipophilicity; chiral S-configuration Inferred
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 2,2,2-Trifluoroethylamino (methyl ester) C₁₀H₁₈F₃NO₂ Ester derivative; increased hydrophobicity due to methyl group
(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid Naphthalene-1-sulfonyl C₁₅H₁₇NO₄S Bulky sulfonamide group; potential for π-π interactions in crystal packing
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-Methylbenzenesulfonamido C₁₂H₁₇NO₄S Smaller sulfonamide substituent; moderate steric hindrance
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid Benzylamino and benzyloxy C₁₇H₁₉NO₃ Dual benzyl groups increase aromaticity and hydrophobicity

Key Observations:

  • Trifluoroethyl Group vs. Sulfonamides : The trifluoroethyl group (electron-withdrawing) likely increases acidity at the carboxylic acid moiety compared to sulfonamide analogs, which may exhibit stronger hydrogen-bonding capacity due to sulfonyl oxygen atoms .
  • Ester Derivatives : Methyl ester analogs (e.g., ) are synthetically accessible intermediates, with esterification reducing polarity for improved organic solubility .

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group significantly increases logP compared to non-fluorinated analogs, suggesting enhanced membrane permeability. For example, benzyl-substituted compounds () may have comparable hydrophobicity but lack metabolic stability due to non-fluorinated aromatic rings .
  • Crystal Packing : Sulfonamide derivatives () exhibit layered crystal structures stabilized by sulfonyl-oxygen hydrogen bonds, whereas the trifluoroethyl group may promote hydrophobic interactions in solid-state arrangements .

Biological Activity

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid, also known as a modified amino acid due to its unique trifluoroethyl group, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and potential applications.

Overview of the Compound

  • Molecular Formula : C₇H₁₂F₃NO₂
  • Molecular Weight : Approximately 201.17 g/mol
  • CAS Number : 271592-91-7

The trifluoroethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of the compound.

While specific targets for this compound are not thoroughly documented, its structural characteristics suggest several possible interactions:

  • Binding Affinity : The trifluoroethyl moiety may enhance binding affinity to biological targets by stabilizing interactions through hydrophobic effects.
  • Influence on Protein Conformation : The presence of fluorine atoms can alter the conformation of proteins, potentially affecting their activity.

Pharmacokinetics

Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The trifluoroethyl group may contribute to:

  • Increased Solubility : The compound is reported to be soluble in water, which is beneficial for biological applications.
  • Altered Metabolism : The unique structure could influence metabolic pathways, although specific studies are needed to confirm these effects.

Potential Applications in Medicine

The compound has been explored for various medicinal applications:

  • Drug Development : Its properties make it a candidate for drug design, particularly as a bioisostere for amino acids in therapeutic agents.
  • Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Similar fluorinated compounds have demonstrated anti-inflammatory effects, warranting further investigation into this aspect for this compound.

Case Studies and Experimental Data

Several studies have investigated the biological implications of compounds related to this compound:

StudyFindings
Study 1Investigated the interaction of similar fluorinated amino acids with glycine receptors; suggested modulation effects on synaptic plasticity.
Study 2Explored the metabolic pathways influenced by trifluoroethyl groups in amino acids; indicated enhanced stability and bioavailability.
Study 3Examined neuroprotective effects in animal models using modified amino acids; showed promising results in reducing neuroinflammation.

Q & A

Q. What synthetic routes are available for (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid, and how is its structure validated?

  • Methodological Answer : Synthesis typically involves coupling trifluoroethylamine with a protected (2S)-3-methyl-2-aminobutanoic acid precursor. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups (commonly used in peptide synthesis) can protect the amino group during alkylation . Post-synthesis, deprotection is performed under acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions. Structural validation employs:
  • NMR spectroscopy : To confirm stereochemistry, integration ratios, and trifluoroethyl group presence (distinct 19F^{19}\text{F} NMR signals) .
  • HPLC-MS : For purity assessment and molecular weight confirmation .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. How can researchers ensure the (2S) stereochemistry is preserved during synthesis?

  • Methodological Answer :
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation) to control stereochemistry .
  • Monitor optical rotation ([α]D_D) and compare with literature values for (2S)-configured analogs .
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® AD-H) can separate enantiomers, ensuring >99% enantiomeric excess (ee) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in aqueous buffers (pH 2–10) and organic solvents (DMSO, ethanol). The carboxylic acid group enhances water solubility at neutral/basic pH, while the trifluoroethyl group may reduce polarity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products. The trifluoroethyl group’s electron-withdrawing effect may enhance hydrolytic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can mechanistic studies elucidate its role in enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Kinetic assays : Measure IC50_{50} or Ki_i values using fluorogenic substrates or radiolabeled ligands in target enzymes (e.g., proteases or aminotransferases) .
  • Molecular docking : Compare binding poses with crystallographic data of analogous inhibitors (e.g., trifluoroacetylated amino acids) using software like AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors or enzymes .

Q. What advanced techniques resolve stereochemical impurities or diastereomers in this compound?

  • Methodological Answer :
  • Chiral SFC (supercritical fluid chromatography) : Provides higher resolution than HPLC for separating diastereomers, especially with polysaccharide-based columns .
  • Dynamic NMR : Detects epimerization in solution by observing coalescence of 1H^{1}\text{H} or 19F^{19}\text{F} signals at varying temperatures .
  • Derivatization : Use Marfey’s reagent (FDAA) to convert enantiomers into diastereomers for LC-MS analysis .

Q. What are the degradation pathways under acidic/basic or oxidative conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), or H2_2O2_2 (oxidative) at 60°C for 24 hours. Monitor via LC-MS to identify:
  • Hydrolysis : Cleavage of the trifluoroethylamino group yielding 3-methyl-2-aminobutanoic acid.
  • Oxidation : Formation of N-oxide derivatives or cleavage products .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled water to track hydrolytic pathways via mass spectrometry .

Q. How does the trifluoroethyl group influence reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • Nucleophilic reactions : The electron-withdrawing trifluoroethyl group reduces the amino group’s nucleophilicity. Compare reaction rates with non-fluorinated analogs using kinetic NMR or stopped-flow techniques .
  • Electrophilic reactions : Probe electrophilic substitution (e.g., acylation) under mild conditions (e.g., acetic anhydride/pyridine) and analyze products via 19F^{19}\text{F} NMR to track substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid

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